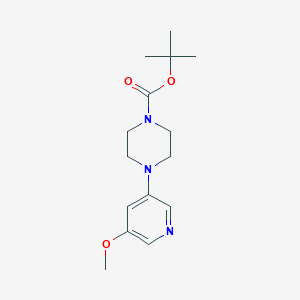

Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate

Description

Historical Context and Development of Piperazine Derivatives in Chemistry

The development of piperazine derivatives traces back to the mid-20th century when Carbide & Carbon Chemicals first commercialized key piperazine intermediates in 1957. This landmark development introduced four fundamental piperazine derivatives: N-methyl piperazine, N-hydroxyethyl piperazine, N-aminoethyl piperazine, and N-phenyl piperazine, which were claimed to be the first such derivatives commercially marketed. These early compounds were priced between 75 cents to $10 per pound in drum quantities, reflecting the nascent but promising nature of piperazine chemistry.

The original piperazine structure, described chemically as (CH₂CH₂NH)₂, can be conceptualized as cyclohexane with the 1- and 4-CH₂ groups replaced by NH. Piperazines were originally named due to their chemical similarity with piperidine, part of the structure of piperine found in the black pepper plant (Piper nigrum). The "-az-" infix added to "piperazine" refers to the extra nitrogen atom compared to piperidine, though it is important to note that piperazines are not derived from plants in the Piper genus.

Industrial synthesis of piperazine is achieved through the ammoniation of 1,2-dichloroethane or ethanolamine. This reaction primarily produces ethylene diamine, but piperazine emerges as a valuable side product. The separation process yields various derivatives containing CH₂CH₂NH subunits, including diethylenetriamine, aminoethylpiperazine, and other related linear and cyclic chemicals. Alternative synthesis methods include the reduction of pyrazine with sodium in ethanol.

The evolution of piperazine chemistry has demonstrated remarkable versatility in pharmaceutical applications. The two opposing nitrogen atoms in the six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptors and donors. These properties frequently result in enhanced water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion characteristics, as well as improved target affinity and specificity.

Contemporary research has expanded the scope of piperazine derivatives significantly. Recent studies have focused on synthesizing piperazine-containing derivatives with antimicrobial, antimycobacterial, antimalarial, and antioxidant activities. The development of one-pot synthesis methods using piperazine, aldehydes, and boronic acid derivatives has streamlined the production of novel compounds. These synthetic advances have enabled researchers to explore structure-activity relationships systematically, demonstrating that changes in substituents on aldehyde, piperazine, or boronic acid derivatives can lead to potentially active compounds.

Properties

IUPAC Name |

tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-17(6-8-18)12-9-13(20-4)11-16-10-12/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHYDIGDICHQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photocatalytic One-Step Coupling Method

A modern and efficient approach employs a photocatalytic reaction using acridine salt as a visible-light photocatalyst. This method involves:

- Reactants: 2-aminopyridine (or substituted aminopyridine), piperazine-1-tert-butyl formate.

- Catalyst: Acridine salt photocatalyst.

- Oxidant: Molecular oxygen or other mild oxidants.

- Solvent: Anhydrous 1,2-dichloroethane.

- Conditions: Blue LED irradiation for approximately 10 hours under oxygen atmosphere.

- The photocatalyst facilitates the formation of a radical intermediate enabling direct C-N bond formation.

- Avoids use of heavy metals and harsh reducing agents.

- One-step synthesis reduces byproducts and improves yield.

- Environmentally friendly and cost-effective.

Reported Yield: Up to 95% of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is structurally analogous to the 5-methoxy derivative.

| Parameter | Details |

|---|---|

| Reactants | 2-aminopyridine, piperazine-1-tert-butyl formate |

| Catalyst | Acridine salt |

| Oxidant | Oxygen |

| Solvent | 1,2-Dichloroethane |

| Light Source | Blue LED |

| Reaction Time | 10 hours |

| Temperature | Ambient |

| Yield | 95% |

Multi-Step Halogenation and Coupling Route

An alternative classical method involves:

- Step 1: Halogenation (iodination or bromination) of 2-aminopyridine to form 2-amino-5-iodopyridine or 2-amino-5-bromopyridine.

- Step 2: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) of the halogenated aminopyridine with piperazine-1-carboxylic acid tert-butyl ester.

- Step 3: Purification and isolation of the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

- Halogenation: Using potassium iodate, potassium iodide, and concentrated sulfuric acid at controlled temperatures (e.g., -15 °C to room temperature).

- Coupling: Ligand and palladium catalyst loading approximately 8-13% relative to substrate; solvent volume 1.4-1.7 times substrate weight; temperature 20-30 °C; stirring 2-4 hours; oxygen content controlled below 1%.

- Well-established and scalable.

- Allows introduction of various substituents on the pyridine ring before coupling.

- High selectivity and purity.

- Multi-step process increases time and cost.

- Use of palladium catalysts and halogenated intermediates requires careful handling.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | 2-aminopyridine, KI, KIO3, H2SO4, 0 to -15 °C | Formation of 2-amino-5-iodopyridine |

| Coupling | Pd catalyst, ligand, piperazine-1-tert-butyl ester, solvent, 20-30 °C, 2-4 h | Buchwald-Hartwig amination |

| Purification | Filtration, washing, drying | Light yellow solid product |

Related Synthetic Notes for 5-Methoxypyridin-3-yl Derivative

While direct literature on tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate preparation is limited, the synthetic approach parallels that of the 6-aminopyridin-3-yl analogs, with the methoxy substituent introduced either by:

- Starting from 5-methoxypyridin-3-amine or its halogenated derivatives.

- Employing similar photocatalytic or palladium-catalyzed coupling methods.

Commercial suppliers report availability of this compound with high purity (≥97%) and molecular weight 293.37 g/mol, indicating established synthetic routes.

- The photocatalytic method represents a significant advancement by simplifying the synthesis and reducing environmental impact.

- The multi-step halogenation and coupling method remains a robust alternative, especially when functional group tolerance or substitution pattern complexity is required.

- The presence of the methoxy group at the 5-position of the pyridine ring may influence the electronic properties and reactivity, necessitating optimization of reaction conditions.

- No heavy metals or harsh reducing agents are required in the photocatalytic method, enhancing safety and sustainability.

- Reaction times and conditions are mild, favoring industrial scalability.

The preparation of this compound can be effectively achieved through modern photocatalytic coupling methods or classical halogenation followed by palladium-catalyzed amination. The photocatalytic approach offers a streamlined, environmentally friendly route with high yield, while the multi-step method provides flexibility for structural modifications. Both methods are supported by detailed reaction conditions and have been validated in patent literature and commercial synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine or pyridine ring can be functionalized.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the piperazine or pyridine rings.

Reduction: Reduced amine derivatives.

Substitution: Various substituted piperazine or pyridine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals .

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new bioactive molecules that can interact with specific biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to modulate various biological pathways and its efficacy in treating diseases .

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique structure makes it valuable in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a pharmacophore, interacting with biological macromolecules to modulate their activity . The methoxypyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperazine-1-carboxylate derivatives arises from variations in the substituents on the pyridine ring or piperazine backbone. Below is a detailed comparison with key analogs:

Substituent Effects on the Pyridine Ring

Modifications on the Piperazine Backbone

Key Research Findings

- Electronic Effects: Methoxy groups increase electron density on pyridine, favoring nucleophilic aromatic substitution, whereas cyano or nitro groups enhance electrophilic reactivity .

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, improving half-life in vivo .

- Synthetic Efficiency : Microwave-assisted methods achieve >80% yields in cross-coupling reactions, outperforming traditional heating .

Biological Activity

Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate (CAS Number: 412347-35-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant studies that elucidate its biological activity.

- Molecular Formula : C₁₅H₂₃N₃O₃

- Molecular Weight : 293.37 g/mol

- Physical Form : Solid

- Hazards : Causes skin irritation and serious eye irritation; may cause respiratory irritation .

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxypyridine with tert-butyl piperazine derivatives in the presence of appropriate coupling agents. The detailed synthetic route may vary depending on the specific reagents and conditions used.

Anticancer Properties

Research indicates that compounds similar to this compound are often evaluated for their anticancer potential. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

A study highlighted the use of piperazine derivatives in synthesizing drugs like Ribociclib, which is used for treating ER-positive and HER2-negative breast cancer. The structural similarity suggests that this compound may exhibit similar anticancer properties .

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, particularly serotonin and adrenergic pathways. For example, compounds structurally related to this compound have demonstrated anxiolytic-like effects in behavioral tests, suggesting potential applications in treating anxiety disorders .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between tert-butyl 4-(boronic ester)piperazine-1-carboxylate and halogenated pyridine derivatives (e.g., 5-bromo-2-methoxypyridine) under microwave irradiation or conventional heating (60–100°C) achieves yields >90% . Key variables include:

- Catalyst system : Tetrakis(triphenylphosphine)palladium(0) is commonly used .

- Base : Aqueous sodium carbonate (2 M) ensures efficient deprotonation and coupling .

- Solvent : Toluene/ethanol mixtures or 1,4-dioxane are preferred for solubility and stability .

Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) ensures high purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl proton singlet appears at δ 1.46 ppm in CDCl₃ .

- X-ray diffraction : Single-crystal studies reveal conformational details. The piperazine ring adopts a chair conformation, with intermolecular C–H···O interactions stabilizing the lattice .

- LCMS : Validates molecular weight (e.g., m/z 372.2 [M+H]) and purity (>95%) .

Q. What are the typical functionalization reactions of the piperazine and pyridine moieties?

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding free piperazine for further derivatization .

- Substitution : Nucleophilic displacement at the pyridine’s methoxy group (e.g., using LiAlH₄ for reduction or KMnO₄ for oxidation) modifies electronic properties .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions to minimize byproducts in analogues?

- Precatalyst screening : Use Pd(OAc)₂ with XPhos ligands to enhance selectivity for sterically hindered substrates .

- Microwave vs. thermal heating : Microwave irradiation reduces reaction time (3 hours vs. 12–24 hours) and improves yield by 10–15% .

- Boronic ester purity : Pre-purify boronic esters via recrystallization to avoid homo-coupling side reactions .

Q. How should crystallographers resolve discrepancies in hydrogen-bonding networks during structure refinement?

- Software tools : SHELXL (in SHELX suite) refines hydrogen positions using restraints for thermal parameters and geometry .

- Validation metrics : Check R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis to confirm intermolecular interactions .

- Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps for methoxy and tert-butyl groups .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

- Isosteric replacement : Substitute the methoxypyridine with carboxamide or trifluoromethyl groups to modulate binding to prolyl-hydroxylases or kinases .

- Pharmacophore modeling : Overlay crystal structures with target enzymes (e.g., Bruton’s tyrosine kinase) to identify critical hydrogen-bond acceptors (e.g., pyridine N) .

- Biological assays : Compare IC₅₀ values of analogues in enzyme inhibition assays to correlate substituent effects (e.g., electron-withdrawing groups enhance potency) .

Q. How can isotopic labeling aid mechanistic studies of piperazine ring dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.